molecular formula C18H19N5O2 B11042533 2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]-N-(1-phenylethyl)acetamide

2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]-N-(1-phenylethyl)acetamide

Cat. No.: B11042533
M. Wt: 337.4 g/mol
InChI Key: JJHYRKYKDBOHGA-UHFFFAOYSA-N
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Description

2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]-N~1~-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a phenoxy group substituted with a tetrazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]-N~1~-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through a , where an azide reacts with a nitrile under mild conditions to form the tetrazole ring.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]-N~1~-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy and tetrazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]-N~1~-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The tetrazole ring can impart unique electronic properties, making the compound useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]-N~1~-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]-N~1~-(1-PHENYLETHYL)ACETAMIDE is unique due to the presence of both a tetrazole ring and a phenoxy group, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-[2-methyl-5-(tetrazol-1-yl)phenoxy]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C18H19N5O2/c1-13-8-9-16(23-12-19-21-22-23)10-17(13)25-11-18(24)20-14(2)15-6-4-3-5-7-15/h3-10,12,14H,11H2,1-2H3,(H,20,24)

InChI Key

JJHYRKYKDBOHGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)OCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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